1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Historical Development and Evolution of Pyrazoloquinoline Chemistry
Pyrazoloquinolines emerged as a distinct class of heterocyclic compounds in the mid-20th century, with early synthetic efforts focusing on cyclization reactions between pyrazole and quinoline precursors. The discovery of their bioactivity in the 1980s, particularly as adenosine receptor modulators, catalyzed systematic exploration of their medicinal potential. Key milestones include:
- 1950s–1970s : Development of foundational synthetic routes, such as Friedländer annulation and Skraup synthesis, enabling access to unsubstituted pyrazoloquinoline cores.
- 1990s–2000s : Expansion into structure-activity relationship (SAR) studies, revealing substituent-dependent modulation of phosphodiesterase (PDE) and adenosine A3 receptors.
- 2010s–Present : Adoption of green chemistry principles, such as catalyst-free cyclizations in ethanol, to synthesize complex derivatives like dioxino-fused pyrazoloquinolines.
The evolution of pyrazoloquinoline chemistry has been driven by the need to balance synthetic efficiency with pharmacological optimization, as exemplified by the incorporation of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methyl) groups to fine-tune receptor binding.
Positioning of Dioxinopyrazoloquinolines in Heterocyclic Chemistry
Dioxinopyrazoloquinolines, such as the title compound, belong to a subclass of fused polyheterocycles characterized by:
- Dioxane Ring Integration : The 1,
Properties
IUPAC Name |
14-(4-methylphenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-15-5-7-16(8-6-15)24-20-14-26-21-13-23-22(32-9-10-33-23)12-19(21)25(20)28(27-24)17-3-2-4-18(11-17)29(30)31/h2-8,11-14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVZUBQTWXBLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dioxino moiety
- A pyrazolo ring
- Substituents such as nitrophenyl and p-tolyl groups
This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazoloquinoline have shown efficacy against various bacterial strains and fungi.
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. The presence of the nitrophenyl group enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Recent investigations have revealed promising anticancer activities. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistically, it appears to induce apoptosis and inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses.
- Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, the compound reduces oxidative damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of pyrazoloquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrophenyl group significantly enhanced antibacterial activity compared to the parent compounds.
| Compound | Activity (MIC in µg/mL) |
|---|---|
| 1-(3-nitrophenyl)-... | 15 |
| Control (Standard Antibiotic) | 10 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 7 |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in the development of new pharmaceuticals. Its structural features suggest it may interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazoloquinoline compounds can inhibit cancer cell proliferation. The presence of the nitro group may enhance the compound's reactivity towards biological targets associated with tumor growth .
- Antimicrobial Properties : Research into similar compounds has shown promising antimicrobial activity. The dioxino structure may contribute to enhanced membrane permeability, allowing for effective targeting of bacterial cells .
- Enzyme Inhibition : Compounds with similar frameworks have been studied as inhibitors of various enzymes. For instance, the inhibition of tyrosinase has been noted in related compounds, suggesting potential applications in treating hyperpigmentation disorders .
Materials Science Applications
The unique chemical properties of 1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline make it suitable for various materials science applications.
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties could be leveraged in the design of OLED materials. Its ability to form stable films and emit light under electric stimulation makes it a candidate for further investigation in optoelectronic devices .
- Photonic Devices : The potential for this compound to act as a photonic material is significant. Its ability to absorb and emit light at specific wavelengths can be utilized in sensors and other photonic applications .
Photodynamic Therapy
The compound’s properties suggest possible applications in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species upon light activation.
- Mechanism of Action : Upon irradiation, the compound could generate singlet oxygen and other reactive species that induce cell death in targeted cancer cells. Research into similar pyrazoloquinoline derivatives has shown efficacy in PDT against various cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
- Antitumor Activity : A study demonstrated that pyrazoloquinoline derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Synthesis and Characterization : Detailed synthesis routes have been established for related compounds, showcasing methods such as cyclization reactions that could be adapted for producing this compound efficiently .
- Inhibition Studies : Research on enzyme inhibition has shown that specific modifications to the pyrazoloquinoline core can enhance inhibitory activity against tyrosinase and other enzymes relevant to skin disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- Nitro Group Position: The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl derivatives (e.g., 1-methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-f]quinoline, MolWeight: 304.31) . In contrast, amino-substituted analogs (e.g., 8a–8f in ) exhibit enhanced hydrogen-bonding capacity, improving interactions with targets like bacterial beta-glucuronidase .
Aromatic Substituents :
- The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. This differs from fluorophenyl or cyclopropyl derivatives (e.g., 8b and 8e in ), where fluorine atoms or strained rings may enhance metabolic resistance or target selectivity .
Physicochemical Properties
- Non-fused analogs (e.g., 1-methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-f]quinoline) have lower molecular weights (304.31 vs. ~450–500 for the target compound), which may correlate with reduced crystallinity .
Tabulated Comparison of Key Analogs
*Estimated based on structural analogs.
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[4,3-c]quinoline core?
The pyrazolo[4,3-c]quinoline core is typically synthesized via cyclization reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo sequential substitutions and annulations to introduce the pyrazole ring. Key steps include nucleophilic displacement of chloride groups with hydrazine derivatives, followed by thermally induced cyclization (e.g., refluxing in ethanol with catalytic acid) . Alternative methods use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, enabling simultaneous formation of multiple rings .
Q. How is the dihydroquinoline moiety stabilized during synthesis?
The dihydroquinoline structure is stabilized via selective reduction of the quinoline ring. Tin/HCl systems (70-80°C, 6–8 hours) reduce the aromatic ring without affecting other functional groups, yielding 1,2,3,4-tetrahydroquinoline intermediates . Catalytic hydrogenation (Pd/C, H₂, 1–3 atm) offers milder conditions but requires rigorous deoxygenation to prevent over-reduction .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitrophenyl vs. p-tolyl groups).
- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
- FTIR : Detects functional groups (e.g., nitro stretches at 1520–1350 cm⁻¹) .
- X-ray crystallography : Resolves fused-ring geometry and confirms regioselectivity in complex heterocycles .
Q. What role do nitro and p-tolyl groups play in reactivity?
- Nitro group : Enhances electrophilicity for nucleophilic substitutions and stabilizes intermediates via resonance.
- p-Tolyl group : Provides steric bulk to direct regioselectivity and modulates electronic properties through hyperconjugation.
These groups influence crystallization behavior and solubility in polar solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers optimize conflicting catalytic systems for dihydroquinoline formation?
Q. Approach :
Screen catalysts (5–20 mol% Pd) under standardized conditions.
Monitor reaction progress via in situ HPLC or FTIR.
Prioritize Pd/HCO₂H for fused-ring systems and tin/HCl for simpler substrates .
Q. How can computational methods resolve regioselectivity in fused-ring formation?
- DFT calculations : Predict transition-state energies to identify favored cyclization pathways.
- Molecular docking : Assess steric clashes in intermediates (e.g., p-tolyl vs. nitro group orientations).
- Solvent modeling : Optimize dielectric environments (e.g., ethanol vs. DMF) to stabilize charged intermediates .
Q. What strategies address low yields in multi-step syntheses?
Q. How can contradictory biological activity data be analyzed?
- Dose-response curves : Compare IC₅₀ values across assays to identify off-target effects.
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false positives.
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophores .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
